(1-Tert-butylimidazol-2-yl)methanamine;dihydrochloride

Description

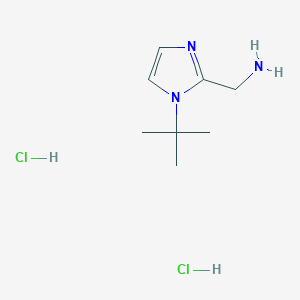

“(1-Tert-butylimidazol-2-yl)methanamine;dihydrochloride” is a dihydrochloride salt of a methanamine derivative featuring a 1-tert-butylimidazole substituent. The tert-butyl group confers steric bulk and lipophilicity, which may enhance metabolic stability and solubility in organic solvents compared to simpler imidazole derivatives. Such properties are critical in pharmaceutical and agrochemical applications, where stability and bioavailability are paramount. The dihydrochloride salt form improves water solubility, facilitating its use in aqueous formulations .

Properties

IUPAC Name |

(1-tert-butylimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-8(2,3)11-5-4-10-7(11)6-9;;/h4-5H,6,9H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYWDSBMEVRFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CN=C1CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tert-butylimidazol-2-yl)methanamine;dihydrochloride typically involves the reaction of tert-butylimidazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to ensure consistent quality and yield. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

(1-Tert-butylimidazol-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides or alkoxides; reactions are conducted in polar solvents.

Major Products Formed

Oxidation: Formation of imidazole derivatives with oxidized functional groups.

Reduction: Production of reduced amine derivatives.

Substitution: Generation of substituted imidazole compounds.

Scientific Research Applications

(1-Tert-butylimidazol-2-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and catalysts.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of (1-Tert-butylimidazol-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(1-Tert-butylimidazol-2-yl)methanamine;dihydrochloride” with structurally related compounds from the evidence, focusing on molecular properties, substituents, and applications:

*Estimated for inferred structure; precise data unavailable in evidence.

Key Structural and Functional Differences:

Heterocyclic Core: The target compound’s imidazole core (vs. benzimidazole, triazole, or pyrimidine in others) offers distinct electronic properties. Imidazole’s aromaticity and basicity influence binding to biological targets like metal ions or enzymes .

Solubility and Salt Form :

- Dihydrochloride salts (e.g., and ) generally exhibit higher aqueous solubility than free bases, critical for drug formulation. The target compound’s dihydrochloride form aligns with this trend.

Applications :

- Compounds with triazole () or pyrimidine () moieties are often used in antiviral or anticancer research. The tert-butylimidazole derivative may fill a niche in targeting hydrophobic enzyme pockets or improving pharmacokinetics .

Research Findings and Trends

- Pharmaceutical Relevance : Methanamine derivatives with aromatic heterocycles are prevalent in drug discovery. For example, ’s indazole-based compound is linked to kinase inhibition, while benzimidazoles () are explored for antiparasitic activity. The tert-butyl group in the target compound could optimize binding in such contexts .

- Synthetic Utility : highlights dihydrochloride salts as building blocks for complex molecules. The target compound’s tert-butyl group may serve as a directing group in cross-coupling reactions .

- Safety Profiles : Most dihydrochloride salts require standard lab precautions (gloves, ventilation). Specific hazards for the target compound are undocumented, but analogous compounds (e.g., ) emphasize avoiding inhalation and skin contact .

Biological Activity

(1-Tert-butylimidazol-2-yl)methanamine; dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Name : (1-Tert-butylimidazol-2-yl)methanamine; dihydrochloride

- CAS Number : 2490403-85-3

- Molecular Formula : C₇H₁₈Cl₂N₄

This compound features a tert-butyl group attached to an imidazole ring, which is known for its role in various biological processes.

The biological activity of (1-Tert-butylimidazol-2-yl)methanamine; dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are critical for binding to biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It can interact with receptors to modulate signaling pathways, influencing physiological responses.

Biological Activity

Research indicates that (1-Tert-butylimidazol-2-yl)methanamine; dihydrochloride exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing imidazole rings often display antimicrobial properties. For instance, related imidazole derivatives have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The exact MIC (Minimum Inhibitory Concentration) values for this specific compound require further investigation.

Antifungal Properties

Compounds similar to (1-Tert-butylimidazol-2-yl)methanamine have demonstrated antifungal activity against Cryptococcus neoformans, suggesting a potential application in treating fungal infections .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

A comparison with other imidazole derivatives reveals that while many share structural similarities, their biological activities can differ significantly based on substituents and stereochemistry.

| Compound | Structure | Activity |

|---|---|---|

| 4-(isopropylthio)-1H-pyrazole | Structure | Exhibits antimicrobial and anti-inflammatory properties. |

| 2-methoxy-N-(4-methylpyridin-2-yl)benzamide | Similar core structure | Unique electronic properties enhance interactions with biological targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.